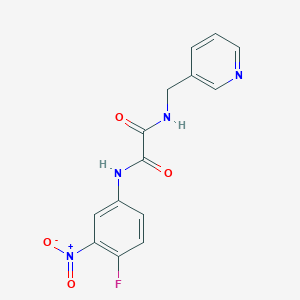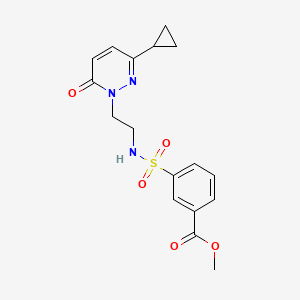
3-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)butanamide is a useful research compound. Its molecular formula is C14H22N4O2 and its molecular weight is 278.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
A study by Kamiński et al. (2015) developed a library of new hybrid compounds derived from propanamides and butanamides, including structures similar to "3-methyl-N-((2-morpholinopyrimidin-4-yl)methyl)butanamide," demonstrating broad spectra of anticonvulsant activity in preclinical models. These compounds, combining chemical fragments of known antiepileptic drugs, showed high protection in maximal electroshock, subcutaneous pentylenetetrazole, and pharmacoresistant limbic seizures models without impairing motor coordination, suggesting their potential as safer anticonvulsant agents (Kamiński et al., 2015).
Antimicrobial Activity
Farag et al. (2009) explored the utility of compounds with a core structure of "3-oxo-N-(pyrimidin-2-yl)butanamide" in synthesizing new derivatives with potential antimicrobial properties. This study reported the synthesis of various derivatives incorporating pyrimidine rings, demonstrating moderate antimicrobial activity, which highlights the versatility of these compounds in developing new antimicrobials (Farag et al., 2009).
Cannabinoid Receptor Agonists
A publication by Chu et al. (2009) on the development of novel pyridine derivatives, including compounds structurally related to "this compound," identified potent and selective agonists of the CB2 cannabinoid receptor. These compounds exhibited efficacy in vivo after oral administration in a rat model of neuropathic pain, suggesting their potential for treating pain and inflammation (Chu et al., 2009).
Propiedades
IUPAC Name |
3-methyl-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-11(2)9-13(19)16-10-12-3-4-15-14(17-12)18-5-7-20-8-6-18/h3-4,11H,5-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNJDGZMVKDFMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=NC(=NC=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(1,3-Benzodioxol-5-yl)butan-2-yl]-2-chloropropanamide](/img/structure/B2967585.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)pyridine-4-carboxylic acid](/img/structure/B2967588.png)
![N-[(4-methylphenyl)methyl]-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2967591.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-mesitylacetamide](/img/structure/B2967593.png)

![(2E)-2-(BENZENESULFONYL)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-(PHENYLAMINO)PROP-2-ENENITRILE](/img/structure/B2967595.png)
![7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2967596.png)
![2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2967600.png)
![3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2967602.png)
![12-[(4-chlorophenyl)methyl]-11-methyl-13-{[2-(morpholin-4-yl)ethyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2967603.png)
![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/no-structure.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2967606.png)
![Methyl 4-[(4-fluorophenyl)amino]-8-methoxyquinoline-2-carboxylate](/img/structure/B2967607.png)
